7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl group, a chromenone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl and chromenone intermediates. The biphenyl group can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and chromenone moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the biphenyl or chromenone rings .
Scientific Research Applications
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and chromenone moieties can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a biphenyl structure, used to treat pain and inflammation.
Uniqueness
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its combination of a biphenyl group and a chromenone core, along with various functional groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO4/c1-2-16-12-25(28)30-23-14-24(21(26)13-20(16)23)29-15-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYSXEZWXQYGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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